DHA-paclitaxel (Taxoprexin) is a synthetic compound designed as a prodrug for targeted cancer treatment. [, , , , ] It combines the chemotherapeutic agent paclitaxel with docosahexaenoic acid (DHA), an omega-3 fatty acid. [, , , , , , , ] The conjugation of DHA to paclitaxel aims to enhance tumor targeting, improve antitumor activity, and reduce toxicity compared to paclitaxel alone. [, , , ]
DHA-paclitaxel is synthesized by covalently linking DHA to the C2'-position of paclitaxel via a 2'-O-acyl linkage. [, , ] One reported synthesis route involves several steps, including protecting the 3' and 5' hydroxyl groups of gemcitabine (precursor to paclitaxel) with tert-butoxycarbonyl groups, activating DHA with a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), and then conjugating activated DHA to the protected gemcitabine. [] The reaction usually takes place in an anhydrous solvent like dichloromethane under an inert atmosphere. [] After conjugation, the protecting groups are removed to yield DHA-paclitaxel. []
The primary chemical reaction involving DHA-paclitaxel in vivo is the hydrolysis of the ester bond between DHA and paclitaxel, leading to the release of active paclitaxel within tumor cells. [, ] This cleavage is believed to be mediated by intracellular enzymes, although the specific enzymes involved have not been fully elucidated. [, ]
DHA-paclitaxel acts as a prodrug, remaining relatively inactive until it reaches the tumor site. [, , ] The DHA moiety enhances its uptake by tumor cells, possibly due to the increased demand for fatty acids in rapidly proliferating cancer cells. [, , ] Once inside the cell, DHA-paclitaxel is hydrolyzed, releasing active paclitaxel. [, ] Paclitaxel then exerts its cytotoxic effect by binding to tubulin, disrupting microtubule dynamics, and ultimately leading to cell cycle arrest and apoptosis. [, , ]
DHA-paclitaxel is a poorly soluble, pale yellow waxy solid with a molecular mass of approximately 1100 g/mol. [] Its stability in aqueous solutions is limited, with a degradation activation energy of 12.86 kcal/mol, but can be improved by the addition of antioxidants like vitamin E. [] Compared to paclitaxel, DHA-paclitaxel exhibits altered pharmacokinetic properties, including a significantly longer plasma half-life and a smaller volume of distribution, primarily confined to the plasma compartment. [, ] This altered pharmacokinetic profile allows for higher drug concentrations to be achieved in tumor tissues for prolonged periods. [, , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: